molecular formula C23H14BrFN2O3 B11078167 4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-bromobenzoate

4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-bromobenzoate

Cat. No.: B11078167
M. Wt: 465.3 g/mol
InChI Key: APQQLOVCZHEHIR-GHRIWEEISA-N
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Description

4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-bromobenzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-bromobenzoate typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzoic acid with 4-aminobenzonitrile under specific conditions to form the intermediate. This intermediate is then reacted with 4-fluoroaniline and an appropriate coupling agent to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation. Additionally, it can interfere with signaling pathways such as the PI3K/AKT and NF-κB pathways, which are involved in inflammation and cancer development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-bromobenzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a versatile platform for the development of new compounds with potential therapeutic applications.

Properties

Molecular Formula

C23H14BrFN2O3

Molecular Weight

465.3 g/mol

IUPAC Name

[4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C23H14BrFN2O3/c24-18-5-3-16(4-6-18)23(29)30-21-11-1-15(2-12-21)13-17(14-26)22(28)27-20-9-7-19(25)8-10-20/h1-13H,(H,27,28)/b17-13+

InChI Key

APQQLOVCZHEHIR-GHRIWEEISA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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